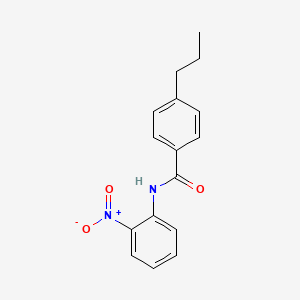
N-(2-Nitrophenyl)-4-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Nitrophenyl)-4-propylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the benzamide structure, along with a propyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)-4-propylbenzamide typically involves the reaction of 2-nitroaniline with 4-propylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Nitrophenyl)-4-propylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: N-(2-Aminophenyl)-4-propylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(2-Nitrophenyl)-4-propylbenzoic acid.
科学研究应用
N-(2-Nitrophenyl)-4-propylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2-Nitrophenyl)-4-propylbenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The propylbenzamide moiety may also contribute to the compound’s ability to bind to specific proteins or receptors, modulating their activity.
相似化合物的比较
N-(2-Nitrophenyl)-4-propylbenzamide can be compared with other benzamide derivatives that have similar structures but different substituents. Some similar compounds include:
N-(2-Nitrophenyl)benzamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
N-(2-Aminophenyl)-4-propylbenzamide: The amino group may enhance its reactivity in certain chemical reactions and its potential biological activities.
N-(2-Nitrophenyl)-4-methylbenzamide: The methyl group may influence its physical properties and reactivity compared to the propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other benzamide derivatives.
属性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
N-(2-nitrophenyl)-4-propylbenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-5-12-8-10-13(11-9-12)16(19)17-14-6-3-4-7-15(14)18(20)21/h3-4,6-11H,2,5H2,1H3,(H,17,19) |
InChI 键 |
KWBGWEKILVGQHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















